![molecular formula C18H18F3NO6S B2886999 Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate CAS No. 1022045-36-8](/img/structure/B2886999.png)
Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate” is a chemical compound with the molecular formula C18H18F3NO6S and a molecular weight of 433.40 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H18F3NO6S. This indicates that it contains 18 carbon © atoms, 18 hydrogen (H) atoms, 3 fluorine (F) atoms, 1 nitrogen (N) atom, 6 oxygen (O) atoms, and 1 sulfur (S) atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are predicted to be 117-119° C, 505.7° C at 760 mmHg, 1.5 g/cm3, and n20D 1.58 respectively .Wissenschaftliche Forschungsanwendungen
Drug Research and Development
This compound is valuable in drug research due to its structural similarity to other compounds with known pharmaceutical properties. It can be used as a precursor or an intermediate in the synthesis of various drugs, particularly those targeting conditions related to the cardiovascular system, due to the presence of the trifluoromethyl group which is often seen in bioactive molecules .
Organic Synthesis
In organic chemistry, this compound can serve as a building block for the synthesis of complex molecules. Its benzylic position is reactive and can undergo various transformations, such as free radical bromination or nucleophilic substitution, which are fundamental reactions in organic synthesis .
Material Science
The compound’s molecular structure suggests potential applications in material science, especially in the development of organic semiconductors or components for organic light-emitting diodes (OLEDs), where electron-donating and electron-withdrawing groups play a crucial role .
Biological Studies
The presence of the dimethoxyphenyl moiety in the compound’s structure indicates that it may mimic the behavior of certain biologically active molecules. This makes it a candidate for studies in molecular biology, potentially as a selective inhibitor or activator of certain cellular pathways .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in mass spectrometry or chromatography due to its unique molecular weight and the presence of a trifluoromethyl group, which is beneficial for detection and quantification .
Agricultural Chemistry
Compounds with sulfamoyl phenyl groups have been explored for their herbicidal properties. This compound could be investigated for its potential use in the development of new herbicides or pesticides, contributing to agricultural productivity .
Environmental Science
The compound’s potential to form stable complexes with metals suggests applications in environmental science, particularly in the removal or recovery of heavy metals from waste streams or contaminated sites .
Chemical Education
Due to its structural complexity and the presence of multiple functional groups, this compound can be used in chemical education to illustrate various chemical reactions and principles, such as resonance stabilization and the effects of substituents on reactivity .
Safety and Hazards
This compound is intended for research use only and is not intended for diagnostic or therapeutic use . It’s important to handle it with appropriate safety measures. It’s classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . Always refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Eigenschaften
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO6S/c1-26-14-7-11(8-17(23)28-3)16(10-15(14)27-2)29(24,25)22-13-6-4-5-12(9-13)18(19,20)21/h4-7,9-10,22H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXXGPQHKNWMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2886916.png)
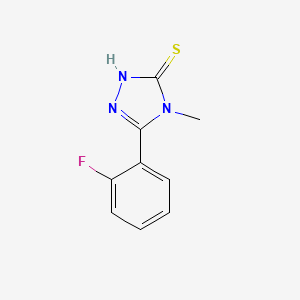
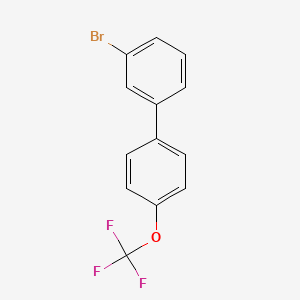
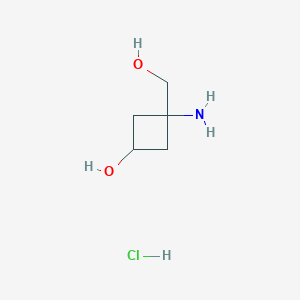


![2-Azido-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2886926.png)
![ethyl 3-cyano-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2886927.png)

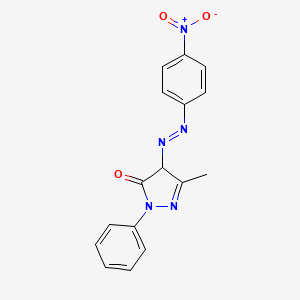
![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2886931.png)
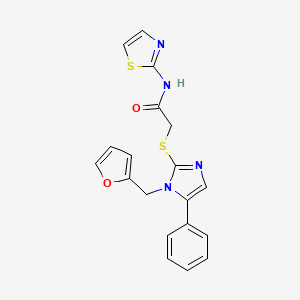
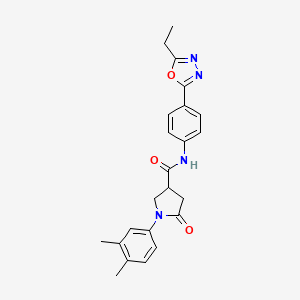
![2-Chloro-4-[(E)-2-[3-(2,2,2-trifluoroethoxy)phenyl]ethenyl]pyridine-3-carbonitrile](/img/structure/B2886939.png)